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Compound of Interest

Compound Name: 2-Furoyltrifluoroacetone

Cat. No.: B1205112

For Researchers, Scientists, and Drug Development
Professionals

This guide provides a comprehensive overview of 2-Furoyltrifluoroacetone (FTFA), a
versatile fluorinated [3-diketone. It covers its chemical and physical properties, a detailed
synthesis protocol, and explores its potential applications in drug discovery and materials
science, with a focus on its plausible role in modulating cellular signaling pathways.

Core Properties of 2-Furoyltrifluoroacetone

2-Furoyltrifluoroacetone, also known as 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione, is a
chemical compound with the molecular formula CsHsF30s.[1][2][3] It belongs to the class of 3-
diketones, which are characterized by two carbonyl groups separated by a methylene group.
The presence of a furan ring and a trifluoromethyl group imparts unique chemical and physical
properties to the molecule, making it a valuable building block in various synthetic applications.

Physicochemical Data

A summary of the key physical and chemical properties of 2-Furoyltrifluoroacetone is
presented in the table below for easy reference and comparison.
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Property Value Source(s)
CAS Number 326-90-9 [1][2][3]
Molecular Formula CsHsFs0s3 [11[2][3]
Molecular Weight 206.12 g/mol [1114]
Appearance Clear yellow liquid or white to 5]
yellow-orange powder/lump
Melting Point 19-22 °C [2][4]1[5]
Boiling Point 203 °C at 760 mmHg [2][4]
Density 1.391 g/mL at 25 °C [2][4]
Refractive Index (n20/D) 1.528 [2]
Purity >98% [4][5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-

Furoyltrifluoroacetone. The following table summarizes its key spectral features.
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Spectroscopy Data Highlights Source(s)
Spectra available,

1H NMR characteristic peaks for furan [6]
and methylene protons.
Spectra available, showing

13C NMR peaks for carbonyl, furan, and [718]

trifluoromethyl carbons.

Infrared (IR)

Spectra available, indicating
the presence of C=0 and C-F

stretching vibrations.

[1](2]

Mass Spectrometry (MS)

Electron ionization mass

spectra are available for

molecular weight confirmation.

[2](3]

Synthesis of 2-Furoyltrifluoroacetone

The primary synthetic route to 2-Furoyltrifluoroacetone is through a Claisen condensation

reaction. This method involves the reaction of an ester with a ketone in the presence of a

strong base. For the synthesis of FTFA, 2-acetylfuran is reacted with ethyl trifluoroacetate.

Experimental Protocol: Claisen Condensation

This protocol outlines the synthesis of 2-Furoyltrifluoroacetone from 2-acetylfuran and ethyl

trifluoroacetate using lithium bis(trimethylsilyl)amide (LIHMDS) as the base.

Materials:

2-Acetylfuran

Ethyl trifluoroacetate

Tetrahydrofuran (THF), anhydrous

Lithium bis(trimethylsilyl)amide (LIHMDS) solution (1.0 M in THF)
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e Hydrochloric acid (1.0 M)

o Ethyl acetate

o Saturated sodium chloride solution (brine)

e Anhydrous sodium sulfate

e Three-necked round-bottom flask

e Dropping funnel

o Magnetic stirrer

o |ce-water bath

« Rotary evaporator

e Separatory funnel

Procedure:

e To a 500 mL three-necked flask, add 20.0 g (181.6 mmol) of 2-acetylfuran, 50 mL of
anhydrous THF, and 24 mL of ethyl trifluoroacetate.

e Cool the mixture to 0-3 °C in an ice-water bath.

e Slowly add 200 mL of a 1.0 M LIHMDS solution in THF dropwise to the cooled mixture.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir overnight.

 Remove the THF from the reaction mixture by concentration under reduced pressure using a
rotary evaporator.

» Transfer the residue to a separatory funnel and extract with a solution of ethyl acetate and
1.0 M hydrochloric acid.
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o Separate the organic phase, wash it with saturated brine, and dry it over anhydrous sodium

sulfate.

o Concentrate the organic phase under reduced pressure to yield the final product, 4,4,4-
trifluoro-1-(2-furyl)-1,3-butanedione.

Synthesis Workflow Diagram

Work-up
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Click to download full resolution via product page

Synthesis workflow for 2-Furoyltrifluoroacetone.

Potential Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathways modulated by 2-Furoyltrifluoroacetone
are limited, its structural features and the activities of related compounds suggest plausible
mechanisms of action, particularly in the context of cancer research and drug development.

Enzyme Inhibition: A Plausible Mechanism

B-Diketones, especially those containing fluorine atoms, are known to be effective enzyme
inhibitors. The electron-withdrawing nature of the trifluoromethyl group enhances the
electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack by
amino acid residues in the active sites of enzymes.
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A structurally similar compound, a 2-furoyl piperazine amide, has been identified as a selective
inhibitor of the serine hydrolase LYPLAL (Lysophospholipase 1). LYPLA1 is involved in the
metabolism of lysophospholipids, which are bioactive signaling molecules. By inhibiting
LYPLA1L, 2-Furoyltrifluoroacetone could potentially disrupt lysophospholipid signaling, which
is implicated in various cellular processes, including cell proliferation, migration, and survival.

Hypothetical Signaling Pathway: Modulation of
Lysophospholipid Signhaling

Based on the inhibitory activity of a similar compound on LYPLAL, a hypothetical signaling
pathway for 2-Furoyltrifluoroacetone can be proposed. Inhibition of LYPLA1 would lead to an
accumulation of its substrate, lysophosphatidylcholine (LPC). Elevated levels of LPC can have
various downstream effects, including the activation of G-protein coupled receptors (GPCRS)
and the modulation of intracellular signaling cascades such as the MAPK/ERK and PI3K/Akt
pathways, which are often dysregulated in cancer.
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Hypothetical signaling pathway modulated by 2-Furoyltrifluoroacetone.
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Induction of Apoptosis

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death.
Fluorinated compounds have been shown to induce apoptosis through various mechanisms,
including the activation of caspase cascades and the modulation of Bcl-2 family proteins.[9][10]
[11] The cytotoxic activity of 2-Furoyltrifluoroacetone against human tumor cells has been
noted, suggesting that it may also trigger apoptotic pathways.[2] Further research is warranted
to elucidate the specific molecular targets of FTFA in the apoptotic machinery.

Experimental Protocols for Biological Evaluation

To investigate the biological activities of 2-Furoyltrifluoroacetone, a series of in vitro assays
can be employed.

Enzyme Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory effect of 2-
Furoyltrifluoroacetone on a target enzyme, such as a serine hydrolase.

Materials:

Purified target enzyme

Substrate for the enzyme

2-Furoyltrifluoroacetone (dissolved in a suitable solvent, e.g., DMSO)

Assay buffer (optimized for the specific enzyme)

96-well microplate

Microplate reader
Procedure:
e Prepare a series of dilutions of 2-Furoyltrifluoroacetone in the assay buffer.

e In a 96-well plate, add the enzyme solution to each well.
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Add the different concentrations of the 2-Furoyltrifluoroacetone dilutions to the wells.
Include a control with solvent only.

Pre-incubate the enzyme and inhibitor mixture for a defined period at the optimal
temperature for the enzyme.

Initiate the enzymatic reaction by adding the substrate to each well.

Monitor the reaction progress by measuring the absorbance or fluorescence of the product at
regular intervals using a microplate reader.

Calculate the rate of reaction for each inhibitor concentration and determine the ICso value
(the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Apoptosis Assay Protocol (Annexin V/PI Staining)

This protocol describes a common method to detect apoptosis in cells treated with 2-
Furoyltrifluoroacetone using flow cytometry.

Materials:

Cancer cell line of interest

Cell culture medium and supplements
2-Furoyltrifluoroacetone

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and binding buffer)

Flow cytometer
Procedure:
e Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of 2-Furoyltrifluoroacetone for a specified
duration (e.qg., 24, 48, or 72 hours). Include an untreated control.
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e Harvest the cells by trypsinization and wash them with cold PBS.
» Resuspend the cells in the binding buffer provided in the kit.

e Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at

room temperature.

e Analyze the stained cells using a flow cytometer. Annexin V-positive/Pl-negative cells are
considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or
necrotic.

General Experimental Workflow Diagram
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Synthesis & Characterization
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General experimental workflow for the evaluation of 2-Furoyltrifluoroacetone.
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Applications and Future Directions

2-Furoyltrifluoroacetone is a valuable molecule with diverse applications.

o Drug Discovery: Its potential as an enzyme inhibitor and apoptosis inducer makes it an
interesting scaffold for the development of novel anticancer and anti-inflammatory agents.[4]

o Materials Science: As a ligand, it is used in the synthesis of luminescent lanthanide
complexes for applications in organic light-emitting diodes (OLEDs) and displays.[4]

o Organic Synthesis: The -diketone moiety serves as a precursor for the synthesis of various
heterocyclic compounds, such as pyrazoles and isoxazoles, which are important
pharmacophores.[4]

Future research should focus on elucidating the precise molecular targets and signaling
pathways affected by 2-Furoyltrifluoroacetone. Structure-activity relationship (SAR) studies
could lead to the design of more potent and selective analogs for specific therapeutic
applications. Further investigation into its coordination chemistry could also unveil novel
materials with enhanced photophysical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://m.chemicalbook.com/SpectrumEN_326-90-9_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_326-90-9_1HNMR.htm
https://dev.spectrabase.com/spectrum/Az4L1L3tlo8
https://spectrabase.com/compound/3CMWa7FqOHe
https://pmc.ncbi.nlm.nih.gov/articles/PMC12619958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12619958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10407679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10407679/
https://www.mdpi.com/1422-0067/24/14/11696
https://www.mdpi.com/1422-0067/24/14/11696
https://www.benchchem.com/product/b1205112#what-is-2-furoyltrifluoroacetone
https://www.benchchem.com/product/b1205112#what-is-2-furoyltrifluoroacetone
https://www.benchchem.com/product/b1205112#what-is-2-furoyltrifluoroacetone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1205112?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

